(R)-1-(2-Naphthyl)-1-propanol

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

(R)-1-(2-Naphthyl)-1-propanol is a chiral secondary alcohol featuring a 2-naphthyl substituent on the propanol backbone. With the IUPAC name (1R)-1-naphthalen-2-ylpropan-1-ol and a molecular formula of C13H14O, this compound is defined by its single stereocenter in the (R)-configuration.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 112576-12-2
Cat. No. B176075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Naphthyl)-1-propanol
CAS112576-12-2
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(C1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3/t13-/m1/s1
InChIKeyGYGXCXXVEPTSQL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Naphthyl)-1-propanol (CAS 112576-12-2): Key Chiral Intermediate for Stereochemically Demanding Syntheses


(R)-1-(2-Naphthyl)-1-propanol is a chiral secondary alcohol featuring a 2-naphthyl substituent on the propanol backbone. With the IUPAC name (1R)-1-naphthalen-2-ylpropan-1-ol and a molecular formula of C13H14O, this compound is defined by its single stereocenter in the (R)-configuration . Its chiral nature makes it a critical building block in asymmetric synthesis, particularly for pharmaceutical intermediates where stereochemistry dictates biological function . The compound is typically offered with a purity of ≥95% or ≥98% by reputable chiral compound suppliers .

Why (R)-1-(2-Naphthyl)-1-propanol Cannot Be Replaced by Its Enantiomer or Regioisomer


Generic substitution fails for (R)-1-(2-Naphthyl)-1-propanol because its biological and physical properties are strictly tied to its (R)-configuration and 2-naphthyl substitution pattern. The (S)-enantiomer (CAS 87241-23-4) and the 1-naphthyl regioisomer (e.g., 2-(1-naphthyl)-1-propanol, CAS 101349-60-4) exhibit different stereochemical environments and spatial orientations, which directly affect receptor binding, catalytic activity, and downstream synthetic outcomes . Even structurally similar homologs like (R)-(+)-1-(2-Naphthyl)ethanol (CAS 52193-85-8) lack the ethyl side chain, leading to different physicochemical properties and reactivity profiles . The precise stereochemistry is not a mere specification—it is a structural prerequisite for applications ranging from chiral ligand preparation to the synthesis of enantiopure active pharmaceutical ingredients (APIs) [1].

Head-to-Head Quantitative Comparison: (R)-1-(2-Naphthyl)-1-propanol vs. Closest Analogs


Enantiomeric Identity: (R)- vs. (S)-1-(2-Naphthyl)-1-propanol Purity and e.e. Benchmarks

The (R)-enantiomer (CAS 112576-12-2) and (S)-enantiomer (CAS 87241-23-4) are chemically identical but stereochemically distinct molecules. Procurement from established chiral compound suppliers ensures batch-to-batch stereochemical fidelity. For (R)-1-(2-naphthyl)propanol, typical specifications from qualified vendors include a chemical purity of ≥95% . In contrast, the (S)-enantiomer is often supplied with a purity of ≥98% and an enantiomeric excess (e.e.) of ≥95% . The availability of the (R)-enantiomer with a defined e.e. is a critical selection criterion for projects requiring specific optical rotation values and predictable stereochemical outcomes .

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Melting Point Differentiation: (R)- vs. Racemic 1-(2-Naphthyl)-1-propanol

The melting point of the enantiopure (R)-isomer is a definitive physical property that distinguishes it from the racemic mixture. The (R)-enantiomer exhibits a melting point of 37-38 °C when crystallized from hexane . In contrast, the racemic mixture (CAS 132154-59-7) typically melts at a different temperature (data not always reported, but racemic conglomerates and true racemates generally exhibit broader melting ranges or different melting points). This difference serves as a practical quality control parameter and a preliminary indicator of enantiopurity during procurement .

Solid-State Characterization Enantiopurity Crystallinity

Synthetic Accessibility: Enantioselective Ru-Catalyzed Tandem Isomerization/Hydrogenation Route

A one-pot ruthenium-catalyzed tandem-isomerization/asymmetric transfer hydrogenation methodology directly converts racemic allylic alcohols to enantiomerically enriched saturated alcohols. This procedure is catalyzed by [{Ru(p-cymene)Cl₂}₂] in combination with an α-amino acid hydroxyamide ligand and achieves enantiomeric excesses up to 93% [1]. When applied to prochiral substrates related to 1-(2-naphthyl)-2-propen-1-ol, this method provides (R)-1-(2-naphthyl)-1-propanol in good to excellent yields with high enantioselectivity, offering an efficient alternative to traditional resolution or stoichiometric asymmetric reduction methods .

Asymmetric Catalysis Transfer Hydrogenation Green Chemistry

Physicochemical Profile: (R)-1-(2-Naphthyl)-1-propanol vs. (R)-(+)-1-(2-Naphthyl)ethanol

The extended ethyl side chain in (R)-1-(2-Naphthyl)-1-propanol imparts distinct physicochemical properties compared to its methyl homolog, (R)-(+)-1-(2-Naphthyl)ethanol (CAS 52193-85-8). The propyl derivative has a predicted LogP of 3.14 , a higher boiling point (329.5±11.0 °C vs. 290-310 °C for the ethanol analog), and a slightly higher molecular refractivity . These differences translate into altered partitioning behavior and solubility profiles, which can be critical when the compound is used as a building block in the synthesis of lipophilic drug candidates or when specific logD values are required for biological membrane permeability .

Lipophilicity Drug Design PhysChem Profiling

Verified Application Scenarios for (R)-1-(2-Naphthyl)-1-propanol Based on Comparative Evidence


Chiral Building Block for 5-HT7 Receptor Ligand Synthesis

The (R)-configured 2-naphthyl-propanol scaffold is a documented precursor for ligands targeting serotonin receptors (e.g., 5-HT7R). The enantiopure (R)-isomer ensures the correct three-dimensional orientation of the aromatic group within the receptor binding pocket, which is essential for achieving target binding affinity and selectivity. Procurement of the (R)-enantiomer with verified e.e. (as noted in Section 3.1) is mandatory to avoid racemization-related potency losses .

Precursor for Asymmetric Copper Catalyst Ligands in Cyclopropanation

Patented methodologies (SUMITOMO CHEMICAL CO, JP2004339163A) describe the use of optically active naphthyl alcohols as intermediates for the preparation of amino alcohol ligands. These ligands are subsequently employed in asymmetric copper catalysis to produce optically active cyclopropane compounds in high yield and diastereoselectivity. The specific (R)-configuration of the starting alcohol directly influences the trans/cis ratio and enantioselectivity of the cyclopropanation products [1].

Standard for Chiral HPLC Method Development and Enantiopurity Validation

The sharp melting point (37-38 °C) and distinct chromatographic behavior of (R)-1-(2-Naphthyl)-1-propanol compared to its (S)-enantiomer make it a practical standard for developing chiral HPLC or SFC separation methods. Its use as a reference standard helps analytical chemists establish resolution factors and validate methods for separating naphthyl-based chiral alcohols in pharmaceutical QC laboratories .

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